17,21-Dihydroxypregn-4-ene-3,20-dione. A 17-hydroxycorticosteroid with glucocorticoid and anti-inflammatory activities.
CORTODOXONE
CAS No.: 152-58-9
Cat. No.: VC0003158
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152-58-9 |
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Molecular Formula | C21H30O4 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 |
Standard InChI Key | WHBHBVVOGNECLV-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Melting Point | 215 °C |
Chemical Identity and Structural Characteristics
Cortodoxone is a pregnane derivative classified as a 17-hydroxycorticosteroid. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.46 g/mol . The compound’s stereochemistry is defined by six absolute stereocenters, conferring its biological activity and specificity .
Structural Representation
The structural complexity of cortodoxone is captured through SMILES and InChI notations:
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SMILES:
O=C1CC[C@@]2(C)C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4(O)C(CO)=O)=C1
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InChI:
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
These notations highlight the tetracyclic pregnane backbone with hydroxyl groups at C17 and C21 and a ketone at C3 and C20 .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Topological Polar Surface Area | 74.6 Ų |
LogP (Partition Coefficient) | 2.81 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
The compound’s moderate lipophilicity (LogP = 2.81) suggests balanced membrane permeability and solubility, critical for its metabolic interactions .
Biosynthesis and Metabolic Role
Cortodoxone is synthesized in the adrenal cortex via the steroidogenic pathway. Its production involves the enzymatic conversion of 17α-hydroxyprogesterone by 21-hydroxylase (CYP21A2), followed by 11β-hydroxylase (CYP11B1) to yield cortisol .
Pathway Dynamics
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Precursor Role: Cortodoxone accumulates when CYP11B1 activity is impaired, as seen in congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency .
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Regulatory Feedback: Cortodoxone lacks significant glucocorticoid activity, allowing adrenocorticotropic hormone (ACTH) to remain elevated in CAH, driving adrenal hyperplasia .
Diagnostic Utility: The Metyrapone Test
Metyrapone, an 11β-hydroxylase inhibitor, blocks cortisol synthesis, causing cortodoxone and ACTH levels to rise. Measuring cortodoxone post-metyrapone administration assesses HPA axis integrity and pituitary reserve .
Biological Activity and Pharmacological Profile
Cortodoxone exhibits glucocorticoid and anti-inflammatory activities, albeit weaker than cortisol . Its interaction with the glucocorticoid receptor (GR) is minimal, as the 11β-hydroxyl group is essential for receptor activation .
Target Engagement
Comparative Potency
Corticosteroid | Relative Glucocorticoid Potency |
---|---|
Cortisol | 1.0 |
Cortodoxone | <0.1 |
Prednisolone | 4.0 |
This low potency limits therapeutic use but underscores its role as a biomarker .
Clinical and Diagnostic Applications
Congenital Adrenal Hyperplasia (CAH)
In 11β-hydroxylase deficiency CAH, cortodoxone accumulation correlates with hypertension due to mineralocorticoid excess (e.g., deoxycorticosterone) . Neonatal screening programs measure 11-deoxycortisol to diagnose this variant .
Adrenal Insufficiency Assessment
The metyrapone test remains a cornerstone for evaluating secondary adrenal insufficiency. A post-metyrapone cortodoxone level <7 μg/dL suggests impaired HPA axis function .
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